N-(2,3-dimethylphenyl)-2-[7-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide
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Description
N-(2,3-dimethylphenyl)-2-[7-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide is a useful research compound. Its molecular formula is C27H25N3O3 and its molecular weight is 439.515. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Antimicrobial Activity
This compound and its derivatives have been explored for their potential in chemical synthesis and antimicrobial activity. One study describes the design of new pyrano quinoline derivatives, highlighting their antimicrobial activity. The process involves the conversion of specific naphthyridine compounds into O-acetanilide derivatives, indicating a method for creating compounds with potential antimicrobial properties (Watpade & Toche, 2017). Another research synthesized derivatives of naphthyridin-3-yl acetamides, examining their antibacterial activity and finding significant results, suggesting a route for the development of new antibacterial agents (Ramalingam, Ramesh, & Sreenivasulu, 2019).
Sensing Applications
A novel compound based on naphthyridine and benzothiazole groups has been developed as a fluorescent chemosensor for Al^3+ and Fe^3+, showing the potential of these compounds in sensing applications. The study illustrates how the compound's absorbance and fluorescent intensities increase upon interaction with these metal ions, supporting its utility in detecting these ions in aqueous solutions (Yao, Huang, Guo, & Xie, 2018).
Synthesis and Structural Analysis
Further research into the synthesis and structural analysis of related compounds has led to the discovery of various derivatives with significant properties. For instance, cyclization reactions and the study of atropisomers of N-acyl-naphthyridine compounds have provided insights into their chemical behavior and potential applications in synthesizing complex molecules (Skladchikov, Suponitskii, & Gataullin, 2013).
Cytotoxic Activity
Compounds derived from naphthyridines have also been evaluated for their cytotoxic activity. Research focusing on carboxamide derivatives of benzo[b][1,6]naphthyridines has identified several potent cytotoxins against various cancer cell lines, suggesting a pathway for the development of new anticancer drugs (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[7-methyl-3-(4-methylbenzoyl)-4-oxo-1,8-naphthyridin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O3/c1-16-8-11-20(12-9-16)25(32)22-14-30(27-21(26(22)33)13-10-18(3)28-27)15-24(31)29-23-7-5-6-17(2)19(23)4/h5-14H,15H2,1-4H3,(H,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWTQECROVXKJMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=CC(=N3)C)CC(=O)NC4=CC=CC(=C4C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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